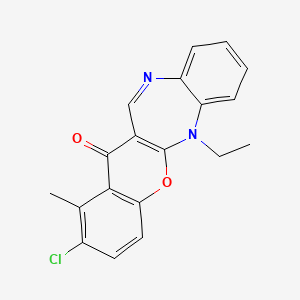
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-éthyl-1-méthyl- est un composé organique complexe appartenant à la classe des benzodiazépines fusionnées avec le benzopyrane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-éthyl-1-méthyl- implique généralement des réactions organiques en plusieurs étapes. L'étape initiale comprend souvent la formation du noyau benzodiazépine, suivie de l'introduction du groupement benzopyrane. Les conditions de réaction nécessitent généralement des catalyseurs spécifiques, des solvants et des températures contrôlées pour assurer le rendement et la pureté souhaités du produit.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où les paramètres de réaction sont méticuleusement contrôlés. L'utilisation de réacteurs à flux continu peut également être employée pour améliorer l'efficacité et la capacité d'adaptation du processus de synthèse. Les étapes de purification telles que la cristallisation, la distillation et la chromatographie sont essentielles pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-éthyl-1-méthyl- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Utilisé pour modifier l'état d'oxydation du composé, souvent pour augmenter sa réactivité.
Substitution : Implique généralement le remplacement de l'atome de chlore par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides ou basiques.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Réactifs nucléophiles tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des analogues plus saturés.
Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour synthétiser des molécules plus complexes. Sa structure unique permet l'exploration de nouvelles réactions chimiques et de nouveaux mécanismes.
Biologie
En recherche biologique, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-éthyl-1-méthyl- est étudié pour ses interactions potentielles avec les macromolécules biologiques telles que les protéines et les acides nucléiques.
Médecine
Médicalement, ce composé est étudié pour ses effets thérapeutiques potentiels, notamment son rôle d'anxiolytique, d'anticonvulsivant ou de sédatif. Sa capacité à interagir avec des récepteurs spécifiques dans le système nerveux central en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité ou une réactivité accrue.
Mécanisme d'action
Le mécanisme d'action de (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-éthyl-1-méthyl- implique son interaction avec des cibles moléculaires telles que les récepteurs GABA dans le système nerveux central. En se liant à ces récepteurs, le composé peut moduler l'activité neuronale, ce qui conduit à ses effets thérapeutiques. Les voies impliquées comprennent l'inhibition de la libération de neurotransmetteurs et l'amélioration de la transmission synaptique inhibitrice.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including its role as an anxiolytic, anticonvulsant, or sedative agent. Its ability to interact with specific receptors in the central nervous system makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- involves its interaction with molecular targets such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its therapeutic effects. The pathways involved include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.
Comparaison Avec Des Composés Similaires
Composés similaires
Diazépam : Une autre benzodiazépine aux propriétés anxiolytiques et sédatives.
Lorazépam : Connu pour son utilisation dans le traitement des troubles anxieux.
Clonazépam : Utilisé comme anticonvulsivant et pour les troubles paniques.
Unicité
Ce qui distingue (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-éthyl-1-méthyl- de ces composés est sa structure benzopyrane fusionnée, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques uniques. Cette différence structurelle peut entraîner des variations dans son efficacité, sa puissance et son profil d'effets secondaires.
Propriétés
Numéro CAS |
112059-03-7 |
|---|---|
Formule moléculaire |
C19H15ClN2O2 |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
2-chloro-6-ethyl-1-methylchromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C19H15ClN2O2/c1-3-22-15-7-5-4-6-14(15)21-10-12-18(23)17-11(2)13(20)8-9-16(17)24-19(12)22/h4-10H,3H2,1-2H3 |
Clé InChI |
UAVCUSDDPGXILI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N=CC3=C1OC4=C(C3=O)C(=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


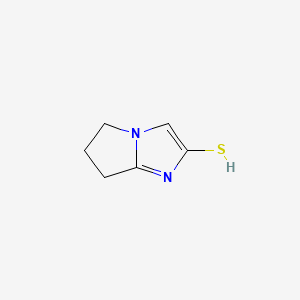
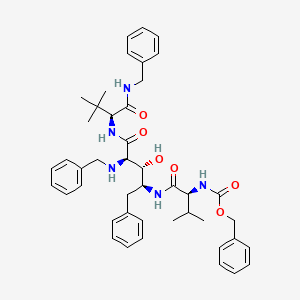



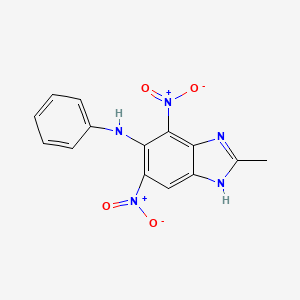
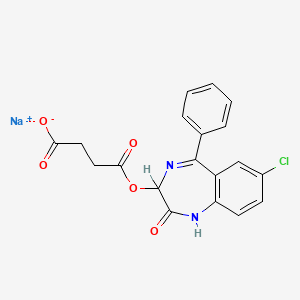
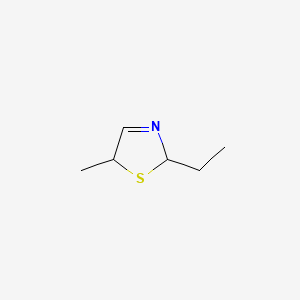
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)





